4-(Prop-1-yn-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

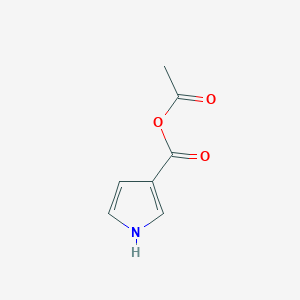

4-(Prop-1-yn-1-yl)benzaldehyde is an organic compound with the chemical formula C10H8O. It is also known as 4-yn-benzaldehyde or 4-ethynylbenzaldehyde. This compound is widely used in scientific research applications due to its unique chemical properties.

Scientific Research Applications

Fluorescent Probing

A study by Lin et al. (2008) developed a ratiometric fluorescent probe based on a derivative of benzaldehyde for detecting cysteine and homocysteine. This probe exhibited a significant emission wavelength shift, which could be utilized for quantitative detection of these biomolecules in biological samples (Lin et al., 2008).

Catalysis and Synthesis

Research by Asami et al. (2015) demonstrated the use of benzaldehyde derivatives in enantioselective addition reactions, catalyzed by chiral amino alcohols. This work highlights the potential of such compounds in asymmetric synthesis, providing a pathway to chiral alcohols with high enantioselectivity (Asami et al., 2015).

Oxidation Processes

Sharma et al. (2012) explored the oxidative properties of benzaldehyde derivatives in the production of benzaldehyde itself, an important intermediate in various industries. Their findings underscore the role of modified catalysts in enhancing the efficiency of such oxidation reactions (Sharma et al., 2012).

Materials Science

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde using a two-phase partitioning bioreactor, demonstrating the potential of microbial biotransformation in flavor industry applications. Their work also highlights the utility of benzaldehyde derivatives in optimizing production conditions for industrial processes (Craig & Daugulis, 2013).

Nanotechnology

Iraqui et al. (2020) showcased the use of NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, illustrating the impact of nanotechnology on chemical manufacturing processes. This study points to the efficiency and reusability of such nanocatalysts in green chemistry applications (Iraqui et al., 2020).

properties

IUPAC Name |

4-prop-1-ynylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXIWRKYHHMITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479293 |

Source

|

| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172508-29-1 |

Source

|

| Record name | 4-(Prop-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

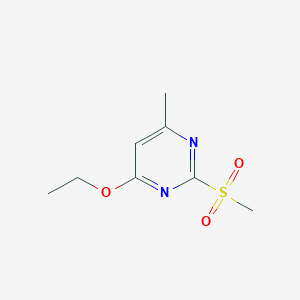

![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

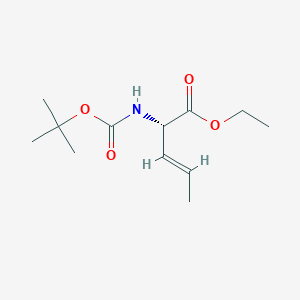

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

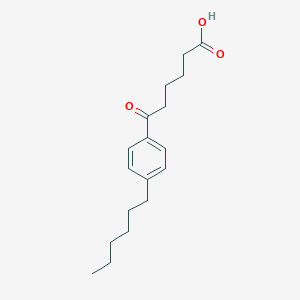

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)